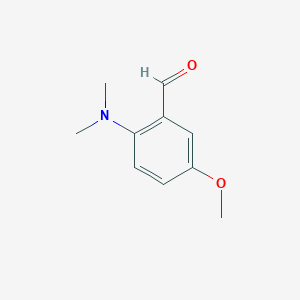
2-(Dimethylamino)-5-methoxybenzaldehyde
説明
2-(Dimethylamino)-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using formaldehyde and formic acid to introduce the dimethylamino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(Dimethylamino)-5-methoxybenzoic acid.
Reduction: 2-(Dimethylamino)-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the manufacture of dyes and pigments due to its ability to form stable color complexes.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-methoxybenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes that catalyze oxidation-reduction reactions involving aldehydes.
Pathways Involved: It can participate in metabolic pathways where it acts as a substrate or inhibitor, affecting the overall reaction kinetics and product formation.
類似化合物との比較
2-(Dimethylamino)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxybenzaldehyde: Lacks the dimethylamino group, affecting its reactivity and applications.
2-(Dimethylamino)-5-methylbenzaldehyde: Has a methyl group instead of a methoxy group, altering its chemical properties.
Uniqueness: 2-(Dimethylamino)-5-methoxybenzaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
2-(dimethylamino)-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10-5-4-9(13-3)6-8(10)7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHTROYVHQUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



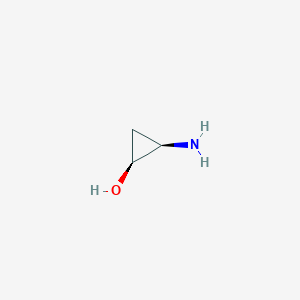
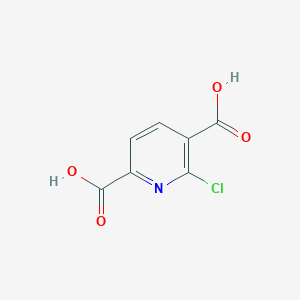
![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)

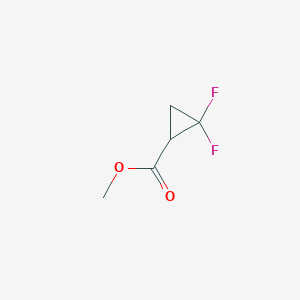


![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)
![5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8012715.png)
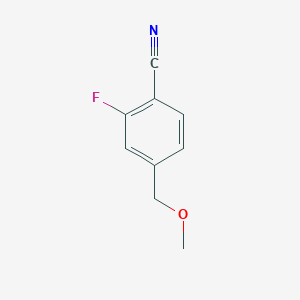
![1-Benzo[1,3]dioxol-4-ylethanol](/img/structure/B8012730.png)


